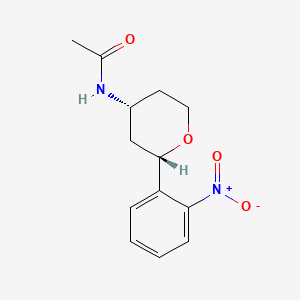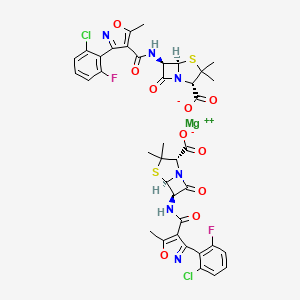
rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a tetrahydropyran ring substituted with a nitrophenyl group and an acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Nitrophenyl Group: This step may involve nitration of a phenyl-substituted intermediate.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.
化学反応の分析
Types of Reactions
rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with substituted acetamide groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: May include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.
類似化合物との比較
Similar Compounds
N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide: A similar compound with slight variations in the substituents.
N-((2R,4S)-2-(2-aminophenyl)tetrahydro-2H-pyran-4-yl)acetamide: A compound with an amino group instead of a nitro group.
Uniqueness
rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C13H16N2O4 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
N-[(2S,4R)-2-(2-nitrophenyl)oxan-4-yl]acetamide |
InChI |
InChI=1S/C13H16N2O4/c1-9(16)14-10-6-7-19-13(8-10)11-4-2-3-5-12(11)15(17)18/h2-5,10,13H,6-8H2,1H3,(H,14,16)/t10-,13+/m1/s1 |
InChIキー |
JRIQXXZPOPFBPF-MFKMUULPSA-N |
異性体SMILES |
CC(=O)N[C@@H]1CCO[C@@H](C1)C2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1CCOC(C1)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)






![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
